

applications of ABTS in food science and nutrition research

Author: BenchChem Technical Support Team. **Date:** December 2025

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An In-depth Technical Guide to the Applications of **ABTS** in Food Science and Nutrition Research

Introduction

2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid), commonly known as **ABTS**, is a versatile chromogenic substrate widely utilized in various analytical assays within food science and nutrition research. Its primary application lies in the measurement of antioxidant capacity, but its utility extends to the study of enzymatic activities and the development of biosensors. The core of its function is the formation of a stable blue-green radical cation (**ABTS•+**) which can be conveniently monitored spectrophotometrically. This guide provides a technical overview of the principal applications of **ABTS**, complete with experimental protocols, quantitative data, and workflow diagrams to support researchers and scientists in the field.

Core Application: Antioxidant Capacity Assessment

The most prevalent use of **ABTS** is in the Trolox Equivalent Antioxidant Capacity (TEAC) assay, also known as the **ABTS** radical cation decolorization assay.^[1] This method assesses the total antioxidant capacity of a sample by measuring its ability to scavenge the pre-formed **ABTS•+** radical cation.^{[2][3]} The assay is applicable to both hydrophilic and lipophilic antioxidants.^{[2][4]}

Principle of the ABTS Decolorization Assay

The assay is based on the generation of the **ABTS•+** radical cation through the oxidation of **ABTS** with a strong oxidizing agent, such as potassium persulfate ($K_2S_2O_8$) or manganese dioxide (MnO_2).^{[5][6]} The resulting radical has a characteristic blue-green color with maximum absorbance at several wavelengths, typically measured at 734 nm.^{[4][7]} When an antioxidant is added to the solution, it donates a hydrogen atom or an electron to the **ABTS•+**, neutralizing it and causing a reduction in absorbance. This decolorization is proportional to the concentration and potency of the antioxidants present in the sample.^[5] The results are typically expressed as Trolox equivalents (TE), which compares the antioxidant capacity of the sample to that of Trolox, a water-soluble analog of vitamin E.^[6]

Experimental Protocol: ABTS Radical Scavenging Assay

This protocol is synthesized from established methodologies.^{[4][8][9]}

1. Reagent Preparation:

- **ABTS Stock Solution (7 mM):** Dissolve 38.4 mg of **ABTS** diammonium salt in 10 mL of deionized water.
- **Potassium Persulfate Solution (2.45 mM):** Dissolve 6.6 mg of potassium persulfate in 10 mL of deionized water.
- **Trolox Standard Stock Solution (1 mM):** Prepare a 1 mM stock solution of Trolox in a suitable solvent (e.g., ethanol or methanol). From this, prepare a series of working standards (e.g., 100, 200, 400, 600, 800 μ M).

2. Generation of **ABTS•+** Radical Cation:

- Mix the 7 mM **ABTS** stock solution with the 2.45 mM potassium persulfate solution in a 1:1 volume ratio.
- Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This allows for the complete formation of the radical cation.^[8]

3. Preparation of **ABTS•+** Working Solution:

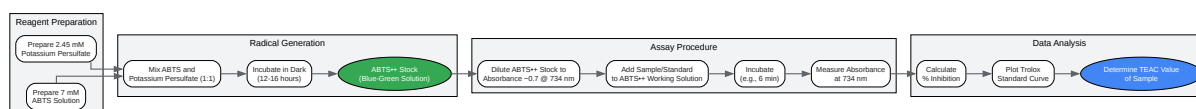
- Before the assay, dilute the **ABTS**•+ stock solution with a suitable solvent (e.g., 80% methanol or ethanol) to an absorbance of 0.70 ± 0.02 at 734 nm.[4][8] This working solution should be prepared fresh for each assay.

4. Assay Procedure:

- Pipette 10 μ L of the sample extract or Trolox standard into a microplate well.
- Add 190 μ L of the **ABTS**•+ working solution to each well.
- Incubate the plate at room temperature for a defined period (typically 6-10 minutes).[8][10]
- Measure the absorbance at 734 nm using a microplate reader.

5. Calculation of Results:

- Calculate the percentage inhibition of the **ABTS**•+ radical using the following formula:
 - $\% \text{ Inhibition} = [(Abs_control - Abs_sample) / Abs_control] * 100$
 - Where Abs_control is the absorbance of the **ABTS**•+ working solution without a sample, and Abs_sample is the absorbance in the presence of the sample or standard.
- Plot a standard curve of percentage inhibition versus the concentration of Trolox standards.
- Determine the Trolox Equivalent Antioxidant Capacity (TEAC) of the sample from the standard curve. The results are typically expressed as μ mol of Trolox Equivalents per gram or milliliter of the sample (μ mol TE/g or μ mol TE/mL).



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Caption: Workflow for the **ABTS** radical cation decolorization assay.

Quantitative Antioxidant Capacity of Various Food Products

The TEAC assay has been widely applied to determine the antioxidant capacity of a diverse range of food items. The values can vary significantly based on the food matrix, cultivar, processing, and extraction method.

Food Category	Food Item	TEAC Value ($\mu\text{mol TE/g or TE/mL}$)	Reference
Grains & Cereals	Wheat Grain	18.7 TE/kg (by extraction)	[11]
Barley Cultivars	Varies by fraction and cultivar	[5]	
Fruits	Blueberry	(Used in film preservation study)	[12]
Beverages	Coconut Water	Scavenging activity comparable to ascorbic acid	[13]
Fungi	Boletus edulis (Mushroom)	64% inhibition rate in extract	[14]
Cantharellus cibarius (Mushroom)	31% inhibition rate in extract	[14]	
Food Additives	Allura Red AC (Colorant)	0.029	[10]
Azorubine (Colorant)	0.026	[10]	
Amaranth (Colorant)	0.019	[10]	

Application in Enzymatic Browning Research

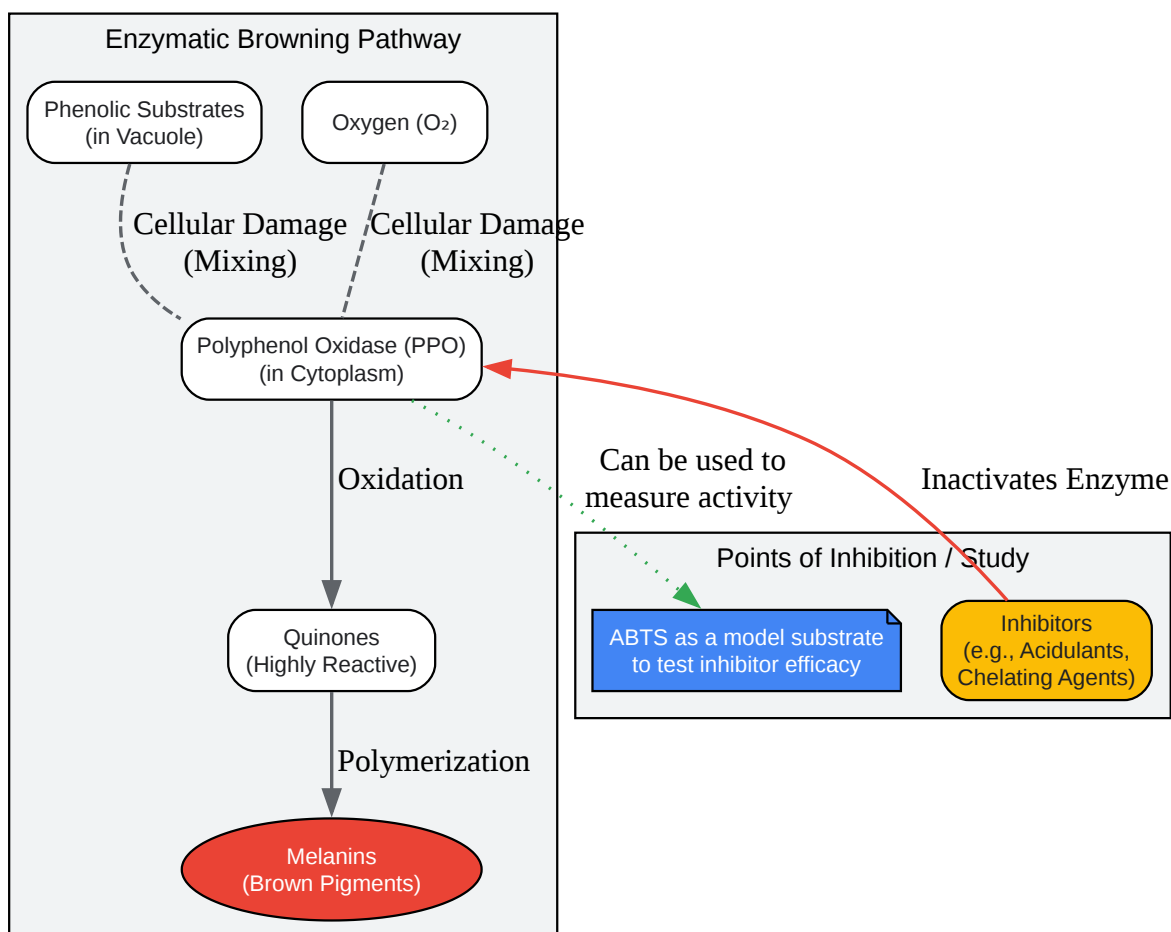
Enzymatic browning is a significant issue in the food industry, causing undesirable discoloration in fruits, vegetables, and seafood. This process is primarily catalyzed by the enzyme polyphenol oxidase (PPO).[15]

Mechanism of Enzymatic Browning

When the cells of a plant are damaged (e.g., by cutting or bruising), the PPO enzyme, located in the cytoplasm, comes into contact with phenolic substrates, which are typically sequestered in the vacuole.[15] In the presence of oxygen, PPO catalyzes the oxidation of these phenols (e.g., monophenols) into highly reactive quinones. These quinones then undergo non-enzymatic polymerization to form brown, black, or red pigments known as melanins, leading to the characteristic browning.[16]

Role of ABTS in Studying Browning

ABTS can be used as an indicator substrate for oxidoreductases like laccases and peroxidases, which are also involved in browning reactions. While PPO directly hydroxylates phenols, the subsequent reactions and the overall oxidative potential can be assessed using **ABTS**. For instance, inhibitors of browning can be screened by measuring their ability to prevent the oxidation of **ABTS** by these enzymes. Chelating agents, which inactivate the copper cofactor of PPO, or acidulants that lower the pH, can be evaluated for their efficacy in preventing both the natural browning process and the oxidation of a model substrate like **ABTS**. [17]



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Caption: Mechanism of enzymatic browning and points of intervention.

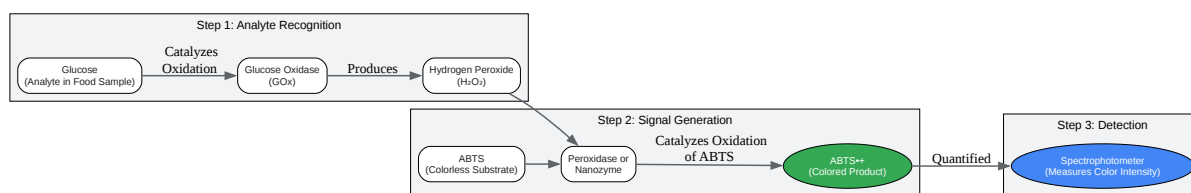
Application in Food Biosensors

Biosensors are analytical devices that combine a biological component with a physicochemical detector to provide rapid and sensitive detection of specific analytes. **ABTS** is frequently employed as a chromogenic indicator in enzyme-based biosensors, particularly for the detection of glucose in food and clinical samples.[18]

Principle of ABTS-Based Glucose Biosensor

A common type of glucose biosensor utilizes the enzyme glucose oxidase (GOx).[19] GOx catalyzes the oxidation of glucose to gluconic acid and hydrogen peroxide (H_2O_2). The produced H_2O_2 can then be detected. In many systems, a second enzyme, such as horseradish peroxidase (HRP), or a nanozyme with peroxidase-like activity, is used to catalyze the oxidation of a chromogenic substrate by H_2O_2 .[20][21]

When **ABTS** is used as this substrate, it is oxidized by H_2O_2 in the presence of the peroxidase catalyst, resulting in the formation of the colored **ABTS \bullet^+** radical cation. The intensity of the resulting blue-green color is directly proportional to the initial concentration of glucose in the sample. This color change can be easily quantified using a spectrophotometer.[20]



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Caption: Logical workflow of an **ABTS**-based biosensor for glucose.

Conclusion

ABTS is a remarkably versatile and reliable reagent in food science and nutrition research. Its primary role in the robust and straightforward TEAC assay makes it indispensable for quantifying the antioxidant capacity of foods, ingredients, and nutraceuticals. Furthermore, its application as a chromogenic substrate extends to the investigation of enzymatic activities like those involved in food spoilage and to the development of innovative biosensors for rapid food analysis. The principles and protocols outlined in this guide highlight the fundamental importance of **ABTS** and provide a framework for its effective application in the laboratory.

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- To cite this document: BenchChem. [applications of ABTS in food science and nutrition research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1221041#applications-of-abts-in-food-science-and-nutrition-research]

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